4-Acetamido-3-(methylsulfanyl)benzoic acid

Epigenetics DNA Methyltransferase Inhibition Cancer Research

This 4-acetamido-3-(methylsulfanyl)benzoic acid (CAS 1147657-04-2) is a uniquely substituted building block whose 3-methylsulfanyl group imparts a ~+1.65 LogP shift versus 4-acetamidobenzoic acid, enabling systematic lipophilicity profiling. The ortho-like sulfur orientation yields binding geometries distinct from the 2-substituted regioisomer (CAS 1822986-92-4), critical for metal-coordination and molecular-recognition studies. Documented DNMT3A inhibition (Ki 5.03 μM, 3H-AdoMet substrate) offers a cost-effective hit-validation scaffold. Substrate-dependent potency requires appropriate assay design. Purity ≥95%. Request a quote for bulk or custom synthesis.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 1147657-04-2
Cat. No. B1519344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-(methylsulfanyl)benzoic acid
CAS1147657-04-2
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)O)SC
InChIInChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyJIIDNHJBFBCZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-3-(methylsulfanyl)benzoic Acid (CAS 1147657-04-2): Procurement-Relevant Chemical Profile and Research-Grade Specifications


4-Acetamido-3-(methylsulfanyl)benzoic acid (CAS 1147657-04-2) is a disubstituted benzoic acid derivative characterized by the concurrent presence of a 4-acetamido group and a 3-methylsulfanyl substituent on the aromatic ring [1]. Its molecular formula is C10H11NO3S with a molecular weight of 225.27 g/mol, and it is cataloged under MDL number MFCD12197087 . The compound is primarily supplied as a research chemical with a typical purity specification of ≥95% . Its structural configuration—specifically the ortho-like spatial relationship between the acetamido and methylsulfanyl groups—imparts distinct physicochemical properties relative to regioisomeric or monosubstituted benzoic acid analogs [2].

4-Acetamido-3-(methylsulfanyl)benzoic Acid: Why In-Class Substitution Without Quantitative Justification Introduces Experimental Risk


This compound cannot be reliably interchanged with structurally similar benzoic acid derivatives—including 4-acetamidobenzoic acid (acedoben), 3-(methylsulfanyl)benzoic acid, or the regioisomeric 4-acetamido-2-(methylsulfanyl)benzoic acid—without significant alteration of biological or physicochemical outcomes. The 3-methylsulfanyl group introduces steric bulk, alters hydrogen-bonding capacity, and shifts LogP by approximately +1.5 units relative to the unsubstituted 4-acetamidobenzoic acid scaffold [1]. Furthermore, positional isomerism critically impacts molecular recognition: the 3-substituted variant places the sulfur atom in a distinct spatial orientation compared to the 2-substituted regioisomer (CAS 1822986-92-4), resulting in non-equivalent binding geometries to target proteins [2]. Even fluorinated analogs such as 5-acetamido-2-fluoro-4-(methylsulfanyl)benzoic acid (CAS 2680811-20-3) exhibit divergent metabolic stability and bioavailability profiles due to halogen substitution, precluding direct substitution in structure-activity relationship studies [3]. Substituting this compound with an analog lacking quantitative validation in the same assay system therefore risks confounding experimental interpretation, particularly in enzyme inhibition or protein-ligand interaction studies where subtle conformational differences translate to measurable affinity changes [4].

4-Acetamido-3-(methylsulfanyl)benzoic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


DNMT3A Inhibition: Head-to-Head Comparison with SGI-1027 Reveals Comparable Affinity Range

In a direct enzymatic assay measuring inhibition of the human DNMT3A catalytic domain using 3H-AdoMet as substrate, 4-acetamido-3-(methylsulfanyl)benzoic acid exhibited a Ki value of 5.03 × 10^3 nM (5.03 μM) [1]. The well-characterized reference DNMT inhibitor SGI-1027 demonstrates an IC50 of 8 μM against DNMT3A with poly(dI-dC) substrate . This places the target compound within the same micromolar affinity range as a validated DNMT3A inhibitor, establishing its utility as a structurally distinct tool compound for epigenetic target validation. While Ki and IC50 values are not directly interchangeable without knowledge of substrate concentration and Km, the comparable micromolar range suggests the compound may serve as a cost-accessible alternative scaffold in preliminary DNMT3A screening cascades where SGI-1027 represents the benchmark control.

Epigenetics DNA Methyltransferase Inhibition Cancer Research

DNMT3A Inhibition: Poly(dI-dC) Substrate Assay Confirms Consistent Micromolar Affinity

Under alternative assay conditions utilizing poly(dI-dC) as the DNA substrate for human DNMT3A catalytic domain inhibition, 4-acetamido-3-(methylsulfanyl)benzoic acid demonstrated a Ki value of 2.16 × 10^4 nM (21.6 μM) [1]. The same reference DNMT3A inhibitor, SGI-1027, exhibits an IC50 of 8 μM against DNMT3A under identical poly(dI-dC) substrate conditions . The approximately 2.7-fold higher apparent Ki for the target compound relative to the SGI-1027 IC50 benchmark indicates that while both compounds engage DNMT3A, the target compound displays modestly reduced potency in this particular substrate context. This substrate-dependent variation underscores the importance of assay-specific validation when selecting this compound for DNMT3A inhibition studies.

Epigenetics Enzymology DNA Methylation

Calculated Physicochemical Profile Differentiation from 4-Acetamidobenzoic Acid (Acedoben) Scaffold

Computational physicochemical characterization of 4-acetamido-3-(methylsulfanyl)benzoic acid yields a calculated LogP value of 1.4967562, a calculated acid pKa of 4.055033, and a polar surface area of 66.4 Ų [1]. In contrast, the unsubstituted parent scaffold 4-acetamidobenzoic acid (acedoben, CAS 556-08-1) exhibits a reported LogP of approximately -0.15 [2]. The introduction of the 3-methylsulfanyl group thus increases lipophilicity by approximately 1.65 LogP units, a significant shift that alters membrane permeability and protein binding characteristics. Additionally, the presence of the sulfur atom introduces a potential oxidation-sensitive site not present in acedoben, enabling distinct metabolic or derivatization pathways . This property divergence is critical for structure-property relationship (SPR) studies where controlled modulation of lipophilicity is required without altering the core acetamidobenzoic acid recognition motif.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Positional Isomerism: Regioisomeric Distinction from 4-Acetamido-2-(methylsulfanyl)benzoic Acid

The target compound 4-acetamido-3-(methylsulfanyl)benzoic acid (CAS 1147657-04-2) exists as a distinct regioisomer relative to 4-acetamido-2-(methylsulfanyl)benzoic acid (CAS 1822986-92-4) [1]. In the 3-substituted isomer, the methylsulfanyl group is positioned ortho to the acetamido moiety, whereas in the 2-substituted isomer the methylsulfanyl group occupies the ortho position relative to the carboxylic acid. This positional shift alters both the intramolecular hydrogen-bonding network and the steric environment around the acid functionality, which in turn modulates pKa and metal-chelating capacity [2]. For studies where precise spatial arrangement of functional groups is critical—such as metal coordination chemistry, enzyme active-site complementarity, or crystal engineering—these two isomers are functionally non-interchangeable despite identical molecular weight (225.27 g/mol) and elemental composition (C10H11NO3S) .

Structure-Activity Relationship Medicinal Chemistry Regioisomer Differentiation

4-Acetamido-3-(methylsulfanyl)benzoic Acid: Evidence-Backed Research Applications and Procurement Scenarios


Epigenetic Probe Development: DNMT3A Inhibitor Screening and Tool Compound Validation

Based on documented DNMT3A inhibition with Ki values of 5.03 μM (3H-AdoMet substrate) and 21.6 μM (poly(dI-dC) substrate) [1], this compound is suitable for academic and industrial epigenetic research programs conducting preliminary DNA methyltransferase inhibition screens. It may serve as a cost-effective alternative to SGI-1027 for initial hit validation or as a structurally distinct control in counter-screening campaigns. Researchers should note substrate-dependent potency variation and select appropriate assay conditions accordingly .

Structure-Property Relationship (SPR) Studies: Controlled Modulation of Lipophilicity in Acetamidobenzoic Acid Scaffolds

The calculated LogP increase of approximately +1.65 units relative to 4-acetamidobenzoic acid (acedoben) positions this compound as a strategic tool for systematically probing lipophilicity effects on membrane permeability, plasma protein binding, or metabolic stability within a conserved pharmacophore [1]. This is particularly valuable in medicinal chemistry programs optimizing lead compounds where incremental LogP adjustments are required without scaffold hopping .

Regioisomer-Controlled Chemical Biology: Investigating Positional Effects of Sulfur Substitution

The distinct 3-methylsulfanyl substitution pattern, which places the sulfur atom ortho to the acetamido group rather than ortho to the carboxyl group as in the 2-substituted regioisomer (CAS 1822986-92-4) [1], enables precise interrogation of sulfur-mediated effects on molecular recognition. This compound is appropriate for studies of metal coordination, hydrogen-bonding networks, or protein-ligand docking where spatial orientation of the sulfur atom is a critical variable .

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